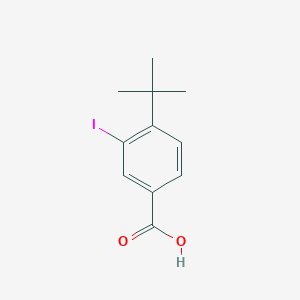

4-(tert-Butyl)-3-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQXGGKRIINFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660772 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91131-72-5 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(tert-Butyl)-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and regioselective synthetic pathway to 4-(tert-butyl)-3-iodobenzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the strategic placement of the tert-butyl and iodo substituents, which allows for diverse subsequent chemical modifications. The core of this guide focuses on the application of Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. We will delve into the mechanistic underpinnings of this strategy, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid with a unique substitution pattern that makes it a highly sought-after intermediate in organic synthesis.[1] The bulky tert-butyl group at the 4-position influences the molecule's solubility and steric environment, while the iodine atom at the 3-position provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This functionality is instrumental in the construction of complex molecular architectures, including novel pharmaceuticals and functional materials.[1] For instance, derivatives of this acid have been investigated as intermediates in the synthesis of potential therapeutic agents.[1]

The Synthetic Challenge and Strategic Approach: Directed ortho-Metalation (DoM)

The primary challenge in synthesizing this compound lies in achieving the desired regioselectivity. Classical electrophilic aromatic substitution on 4-(tert-butyl)benzoic acid would likely lead to a mixture of products due to the directing effects of the existing substituents. To overcome this, we employ the elegant and powerful strategy of Directed ortho-Metalation (DoM).

DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high regioselectivity. In the case of 4-(tert-butyl)benzoic acid, the carboxylic acid group itself can serve as the DMG.

The proposed synthetic pathway is a one-pot reaction starting from commercially available 4-(tert-butyl)benzoic acid, as illustrated in the workflow diagram below.

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(tert-Butyl)-3-iodobenzoic acid

Introduction

4-(tert-Butyl)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₃IO₂. Its structure consists of a benzoic acid core substituted with a bulky tert-butyl group at the 4-position and an iodine atom at the 3-position. This unique substitution pattern imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it a valuable intermediate in the synthesis of more complex molecules. The tert-butyl group, on the other hand, influences the molecule's solubility, lipophilicity, and steric profile, which can be crucial for modulating biological activity and material properties. This guide provides a comprehensive overview of the key physicochemical properties of this compound, details the experimental methodologies for their determination, and discusses the implications of these properties for research and development.

Physicochemical Properties Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of predicted and experimental data from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃IO₂ | [1] |

| Molecular Weight | 304.12 g/mol | [1] |

| CAS Number | 91131-72-5 | [2][3] |

| Boiling Point | 355.2 ± 42.0 °C (Predicted) | [1] |

| Density | 1.594 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.05 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C (Protect from light) | [1] |

Detailed Analysis of Key Properties

Melting Point

Solubility

The solubility of a compound in various solvents is a key parameter for its application in synthesis, formulation, and biological assays. This compound possesses both a nonpolar tert-butyl group and a polar carboxylic acid group. This amphiphilic nature suggests:

-

Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water, but the large hydrophobic surface area of the tert-butyl and iodophenyl groups will limit its solubility in water. The solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: The compound is expected to have good solubility in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF, diethyl ether), and chlorinated solvents (dichloromethane), where it can participate in hydrogen bonding and dipole-dipole interactions.[4] The presence of the tert-butyl group also enhances its solubility in less polar solvents compared to its unsubstituted analogs.[4]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For this compound, the predicted pKa is approximately 4.05.[1] The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the benzene ring. The iodine atom is an electronegative element and exerts an electron-withdrawing inductive effect, which helps to stabilize the conjugate base (carboxylate) and thus increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2). The tert-butyl group is weakly electron-donating, which would slightly decrease the acidity. The overall pKa is a result of the interplay of these effects. A pKa of ~4.05 indicates that at physiological pH (≈7.4), the compound will exist almost entirely in its deprotonated, anionic carboxylate form.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity. For ionizable compounds like this compound, the distribution coefficient (LogD) is often more relevant as it is pH-dependent.

While an experimental LogP for this specific compound is not available in the provided search results, we can infer its characteristics. The large tert-butyl group and the iodine atom will significantly increase its lipophilicity compared to benzoic acid. This high lipophilicity suggests that the compound will readily partition into lipid bilayers, which can be advantageous for membrane permeability but may also lead to issues with aqueous solubility and potential for non-specific binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are detailed methodologies for determining key parameters for this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the acid as a titrant (a strong base) is added.[5]

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

Procedure:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a small amount of ethanol to aid dissolution, then diluted with deionized water) to a final concentration of approximately 1 mM.[5] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[5]

-

Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2 to ensure the carboxylic acid is fully protonated.[5]

-

Titration: Begin stirring the solution. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from the buret.[5]

-

Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[5]

-

Endpoint: Continue the titration until the pH reaches approximately 12, well past the equivalence point (the region of sharpest pH change).[5]

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[6] The equivalence point is the volume of NaOH at the steepest point of the curve. The half-equivalence point is exactly half of this volume.[7] At the half-equivalence point, the pH of the solution is equal to the pKa of the acid, as [HA] = [A⁻].[7][8]

-

Replication: Perform the titration in triplicate to ensure accuracy and calculate the average pKa and standard deviation.[5]

Protocol 2: Determination of LogD by Shake-Flask Method

The shake-flask method is the "gold standard" for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[9][10]

Objective: To determine the LogD₇.₄ of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

DMSO for stock solution preparation

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]

-

Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[9]

-

Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike with a small volume of the compound's stock solution to achieve a suitable final concentration.

-

Equilibration: Tightly cap the tubes and shake them for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[10]

-

Phase Separation: Centrifuge the tubes at high speed to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

D = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

-

LogD = log₁₀(D)

-

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[11]

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Physicochemical Properties

Caption: Interplay of key physicochemical properties in drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, safety precautions can be inferred from similar compounds like 4-iodobenzoic acid and 4-tert-butylbenzoic acid.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[1] Store locked up.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

This information is based on related compounds and should be supplemented with a compound-specific SDS when available.

Conclusion

This compound is a synthetic intermediate whose utility is defined by its distinct physicochemical properties. The presence of the bulky tert-butyl group and the reactive iodine atom creates a molecule with significant lipophilicity, moderate acidity, and tailored solubility characteristics. Understanding these properties is paramount for its effective use in organic synthesis and for the rational design of new molecules in drug discovery and materials science. The experimental protocols detailed herein provide a framework for the robust and reliable characterization of this and similar compounds, ensuring data integrity and facilitating further research and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024-09-23). Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015-05-01). Available from: [Link]

-

Journal of Chemical Education. Determination of pKa using the half-volume method: A laboratory experiment. (1974-01-01). Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

Oreate AI Blog. How to Determine Pka from Titration Curve. (2025-12-04). Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). Available from: [Link]

-

Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021-08-29). Available from: [Link]

-

PubChem. This compound | C11H13IO2 | CID 44828518. Available from: [Link]

-

PubChem. Tert-butyl 4-iodobenzoate | C11H13IO2 | CID 11130493. Available from: [Link]

-

Solubility of Things. 4-Amino-3-iodobenzoic acid. Available from: [Link]

-

PubChem. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403. Available from: [Link]

-

PMC - NIH. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024-03-12). Available from: [Link]

-

MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024-03-04). Available from: [Link]

-

Pearson+. Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic aci... Available from: [Link]

-

PMC - NIH. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link]

-

Wikipedia. 4-Iodobenzoic acid. Available from: [Link]

-

Wikipedia. Iodobenzoic acid. Available from: [Link]

Sources

- 1. 4-tert-butyl-3-iodobenzoic acid | 91131-72-5 [amp.chemicalbook.com]

- 2. 4-tert-butyl-3-iodobenzoic acid | 91131-72-5 [chemicalbook.com]

- 3. 91131-72-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 91131-72-5 | Benchchem [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

4-(tert-Butyl)-3-iodobenzoic acid CAS number and structure

An In-depth Technical Guide to 4-(tert-Butyl)-3-iodobenzoic acid: A Key Intermediate in Medicinal Chemistry

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bulky tert-butyl group at the C4 position (para to the carboxyl group) and an iodine atom at the C3 position (meta to the carboxyl group). This specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry.

CAS Number : 91131-72-5[1]

Molecular Formula : C₁₁H₁₃IO₂[1]

Molecular Weight : 304.12 g/mol [1]

IUPAC Name : this compound

Chemical Structure

The unique arrangement of the functional groups is pivotal to the molecule's utility. The carboxylic acid provides a handle for amide bond formation, the iodine atom is an excellent leaving group for cross-coupling reactions, and the tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.

Caption: Structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively published, its properties can be contextualized by comparing it with its precursors and structural isomers. The introduction of the bulky tert-butyl group is expected to decrease the melting point compared to 4-iodobenzoic acid by disrupting crystal lattice packing and to increase solubility in non-polar organic solvents.[2]

| Property | This compound | 4-tert-Butylbenzoic Acid[3] | 3-Iodobenzoic Acid[4][5] | 4-Iodobenzoic Acid[4] |

| CAS Number | 91131-75-2 | 98-73-7 | 618-51-9 | 619-58-9 |

| Molecular Formula | C₁₁H₁₃IO₂ | C₁₁H₁₄O₂ | C₇H₅IO₂ | C₇H₅IO₂ |

| Molecular Weight | 304.12 g/mol | 178.23 g/mol | 248.02 g/mol | 248.02 g/mol |

| Melting Point | Data not available | 165-168 °C | 185-187 °C | 270-273 °C |

| Appearance | White to off-white solid (expected) | White crystalline solid | White solid | White solid |

Synthesis Protocol: Electrophilic Iodination of 4-(tert-Butyl)benzoic Acid

The most logical and efficient synthesis of this compound is via a regioselective electrophilic aromatic substitution reaction, specifically the iodination of the readily available starting material, 4-(tert-butyl)benzoic acid.

Rationale and Mechanistic Insight

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

-

The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

-

The tert-butyl group (-C(CH₃)₃) is an activating, ortho, para-directing group.

Since the C4 position is already occupied by the tert-butyl group, its activating effect directs incoming electrophiles to the C2 and C6 positions (ortho). The deactivating carboxylic acid group directs to the C3 and C5 positions (meta). The position ortho to the bulky tert-butyl group (C3 and C5) is sterically hindered. The electronic effect of the carboxyl group strongly favors substitution at the C3 and C5 positions. The combination of these factors results in the iodine atom being directed predominantly to the C3 position, which is meta to the carboxyl group and ortho to the tert-butyl group.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

-

4-(tert-Butyl)benzoic acid (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Potassium iodate (KIO₃) or another suitable oxidizing agent

-

Glacial acetic acid (solvent)

-

Sulfuric acid (catalyst)

-

Sodium thiosulfate solution (for quenching)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(tert-butyl)benzoic acid (1.0 eq) and glacial acetic acid. Stir until the solid is fully dissolved.

-

Addition of Reagents : Add iodine (1.1 eq) and potassium iodate to the solution. Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction Execution : Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Development

The strategic placement of the iodo and tert-butyl groups makes this compound a highly valuable intermediate, particularly in the synthesis of Retinoid-X-Receptor (RXR) agonists and novel anticancer agents.[2]

Intermediate for Retinoid-X-Receptor (RXR) Agonists

RXR is a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[6] RXR agonists, also known as rexinoids, are a class of drugs with applications in oncology and metabolic diseases.[6][7] The FDA-approved drug Bexarotene is a prominent example.[6]

This compound serves as a key building block for novel rexinoids.[2] The iodine atom is a versatile handle for introducing the rest of the pharmacophore through metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings.[2] The tert-butylbenzoic acid moiety often serves as the "hydrophobic anchor" that binds within the ligand-binding pocket of the RXR.

Caption: Use of the title compound in a drug discovery workflow.

Scaffold for Anticancer Agents

Substituted benzoic acid derivatives are common structural motifs in a wide range of anticancer agents.[8][9] They can be designed to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.[2] Studies have shown that compounds structurally similar to this compound exhibit cytotoxic effects on human tumor cell lines.[2] The unique combination of a carboxylic acid, a lipophilic group, and a reactive iodine atom allows for extensive structural modifications to optimize potency and selectivity against specific cancer targets.[2][10]

Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions should be based on the known hazards of its structural analogs, such as 4-tert-butylbenzoic acid and other iodinated aromatic compounds.

-

Hazard Classification : Based on analogs, this compound should be treated as harmful if swallowed and a cause of skin and serious eye irritation.[11][12][13] It may also cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[14]

-

First Aid Measures :

-

Skin Contact : Immediately wash with plenty of soap and water.[11][13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and bases.[14]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly in the regioselective introduction of an iodine atom that serves as a crucial handle for further molecular elaboration. This makes it an indispensable tool for researchers and drug development professionals aiming to synthesize novel RXR agonists and anticancer therapeutics. The synthesis protocol outlined herein provides a reliable and scalable method for its preparation, enabling further exploration of its utility in creating next-generation pharmaceuticals.

References

- Taylor, E. C., & Young, W. B. (1995). A convenient synthesis of tert-butyl esters from carboxylic acids and tert-butyl alcohol. Journal of Organic Chemistry, 60(24), 7947-7952.

-

PubChem. 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Bexarotene. National Center for Biotechnology Information. Available from: [Link]

- Domínguez, B., Vega, M. J., Sussman, F., & de Lera, A. R. (2002). Synthesis and characterization of a new RXR agonist based on the 6-tert-butyl-1,1-dimethylindanyl structure. Bioorganic & medicinal chemistry letters, 12(18), 2607–2609.

-

The Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization. Available from: [Link]

-

PubMed. Synthesis and characterization of a new RXR agonist based on the 6-tert-butyl-1,1-dimethylindanyl structure. Available from: [Link]

-

Wikipedia. Iodobenzoic acid. Available from: [Link]

-

RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

-

MDPI. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Available from: [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. Available from: [Link]

-

MDPI. New Anticancer Agents: Design, Synthesis and Evaluation. Available from: [Link]

-

PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available from: [Link]

-

Beilstein Journals. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Available from: [Link]

-

Organic Syntheses. EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT- BUTYLPHENYL)IODONIUM TRIFLATE. Available from: [Link]

-

PubChem. Tert-butyl 4-iodobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Food Packaging Forum. Widely used plastic chemicals activate retinoid-X-receptor, scientists find. Available from: [Link]

Sources

- 1. 91131-72-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 91131-72-5 | Benchchem [benchchem.com]

- 3. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Benzoic acid, 3-iodo- (CAS 618-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Halogenated Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-(tert-Butyl)-3-iodobenzoic Acid in Organic Solvents

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-(tert-Butyl)-3-iodobenzoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing solubility, outlines robust experimental methodologies, and discusses the interpretation of solubility data in the context of the compound's physicochemical properties.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound is a substituted benzoic acid derivative with significant potential as a synthetic intermediate in medicinal and materials chemistry. Its utility in these fields is fundamentally linked to its solubility characteristics. A thorough understanding of how this compound behaves in different organic solvents is paramount for a range of applications, including reaction optimization, purification, formulation development, and crystallisation. This guide provides the theoretical and practical foundation for a comprehensive assessment of its solubility profile.

Theoretical Framework: Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, its solubility is primarily influenced by its molecular structure, which dictates its polarity, ability to form hydrogen bonds, and crystal lattice energy. Key physicochemical parameters provide insight into its expected solubility behavior.

-

Acidity (pKa): The carboxylic acid moiety is acidic, and its pKa value will influence solubility in protic and basic solvents. In solvents that can accept a proton, the dissociation of the carboxylic acid to its carboxylate form can enhance solubility. The pKa of benzoic acid is approximately 4.2. The electron-donating tert-butyl group and the electron-withdrawing (though weakly deactivating) iodine atom will influence the pKa of the derivative, which in turn affects its ionization state and solubility in different solvents.[2]

-

Melting Point and Crystal Lattice Energy: The melting point of a compound is an indicator of the strength of its crystal lattice. A higher melting point generally corresponds to a more stable crystal lattice, which requires more energy to overcome during the dissolution process, often resulting in lower solubility. The bulky tert-butyl group may disrupt efficient crystal packing, potentially leading to a lower melting point and higher solubility compared to more symmetrical analogs like 4-iodobenzoic acid.[1]

Predictive Assessment of Solubility

In the absence of extensive experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar | High | The significant non-polar character from the tert-butyl group and iodinated benzene ring will favor interaction with non-polar solvents (e.g., hexane, toluene). |

| Polar Aprotic | Moderate to High | Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate can interact with both the polar carboxylic acid group and the non-polar regions.[1] |

| Polar Protic | Low to Moderate | Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, but the large non-polar part of the molecule may limit solubility. |

| Aqueous | Very Low | The high lipophilicity of the molecule will likely result in very poor solubility in water. |

Experimental Determination of Solubility: A Validated Approach

A robust and reproducible experimental protocol is essential for obtaining reliable solubility data. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Caption: Workflow for the determination of equilibrium solubility.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation:

-

Add an excess of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, the sample can be centrifuged, and the supernatant collected, or the sample can be filtered through a syringe filter.

-

-

Quantification:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration in the solution has reached a plateau, indicating that equilibrium has been established.

-

Mass Balance: The amount of dissolved and undissolved solid can be determined to ensure mass balance, although this is often complex and not routinely performed.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | [Experimental Data] | [Calculated Data] |

| Toluene | Non-Polar | [Experimental Data] | [Calculated Data] |

| Dichloromethane (DCM) | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] |

| Water | Aqueous | [Experimental Data] | [Calculated Data] |

Interpretation:

The quantitative data will provide a clear understanding of the solubility profile. For instance, high solubility in hexane and toluene would confirm the lipophilic nature of the compound. Moderate to high solubility in DCM and THF would highlight the role of the polar carboxylic acid group in facilitating interactions with polar aprotic solvents. The data should be analyzed in conjunction with the physicochemical properties of both the solute and the solvents (e.g., polarity index, hydrogen bonding capacity).

Conclusion

While readily available quantitative solubility data for this compound is scarce, a combination of theoretical understanding and robust experimental methodology provides a clear path to characterizing its solubility profile. The interplay of its lipophilic tert-butyl and iodo substituents with the polar carboxylic acid group suggests a nuanced solubility behavior, with a preference for non-polar and polar aprotic solvents. The detailed experimental protocol outlined in this guide provides a validated framework for researchers to generate high-quality, reproducible solubility data, which is essential for the effective application of this compound in research and development.

References

-

Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]

-

Quora. How to determine the solubility of organic compounds. (2017-06-24). [Link]

-

PubMed. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]

-

Green, M. (2024-01-06). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023-10-13). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Shoghi, E., et al. (2013). Solubility vs.

-

Taylor, R., & Francis, T. Analytical methods – Knowledge and References. [Link]

Sources

Spectroscopic Characterization of 4-(tert-Butyl)-3-iodobenzoic Acid: A Technical Guide

Introduction

4-(tert-Butyl)-3-iodobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal and materials chemistry. Its structure, featuring a bulky tert-butyl group, a strategically positioned iodine atom, and a carboxylic acid moiety, makes it a versatile synthetic intermediate.[1] The iodine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization. The principles and protocols outlined herein are designed to be a valuable resource for researchers engaged in the synthesis and application of novel organic compounds.

Core Principles of Spectroscopic Analysis

The unambiguous identification and structural elucidation of a synthetic compound like this compound rely on a combination of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive structural picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. Different covalent bonds vibrate at characteristic frequencies, and by analyzing the absorption of infrared radiation, we can deduce the presence of groups like -OH, C=O, and C-H.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals fragmentation patterns that can be used to deduce the structure of the molecule.

The following diagram illustrates the workflow for the spectroscopic characterization of a novel compound.

Caption: Workflow for the synthesis and structural elucidation of an organic compound.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data is a prediction based on the analysis of closely related compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

-

Aromatic Protons (δ 7.0 - 8.5 ppm) : The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets. The proton ortho to the carboxylic acid and meta to the iodine (H-2) will be the most deshielded. The proton ortho to the iodine and meta to the carboxylic acid (H-6) will also be significantly deshielded. The proton between the tert-butyl and iodo groups (H-5) will be the most shielded of the aromatic protons.

-

tert-Butyl Protons (δ ~1.3 ppm) : The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

Carboxylic Acid Proton (δ > 10 ppm) : The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (δ ~170 ppm) : The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift.

-

Aromatic Carbons (δ 120 - 150 ppm) : The six aromatic carbons will have distinct chemical shifts. The carbon bearing the iodine atom (C-3) will be significantly shielded due to the heavy atom effect. The carbons attached to the carboxylic acid (C-1) and the tert-butyl group (C-4) will be quaternary and will likely have lower intensities.

-

tert-Butyl Carbons (δ ~35 ppm and ~31 ppm) : The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 2960 - 2850 | Aliphatic C-H stretch of the tert-butyl group |

| C=O (Carboxylic Acid) | 1710 - 1680 | Carbonyl stretch |

| C=C (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| C-I | 600 - 500 | Carbon-iodine stretch |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 318, corresponding to the molecular formula C₁₁H₁₃IO₂.

-

Major Fragments : Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) from the tert-butyl group to form a stable tertiary carbocation, and the loss of the carboxylic acid group ([M-45]⁺). The presence of iodine will be evident from its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Determine the chemical shifts relative to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization for fragmentation patterns.

-

Data Acquisition :

-

Infuse the sample solution into the ion source or inject it into the GC.

-

Acquire the mass spectrum over an appropriate m/z range.

-

The following diagram illustrates the general process of spectroscopic data acquisition.

Caption: General workflow for spectroscopic data acquisition and processing.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| tert-Butyl Protons | δ ~1.3 ppm (s, 9H) | |

| Carboxylic Acid Proton | δ > 10 ppm (br s, 1H) | |

| ¹³C NMR | Carbonyl Carbon | δ ~170 ppm |

| Aromatic Carbons | δ 120 - 150 ppm | |

| tert-Butyl Carbons | δ ~35 ppm (quaternary), ~31 ppm (methyl) | |

| IR | O-H stretch | 3300 - 2500 cm⁻¹ (broad) |

| C=O stretch | 1710 - 1680 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z = 318 |

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted spectroscopic data presented in this guide provides a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural elucidation and paving the way for its application in the synthesis of novel molecules.

References

Sources

The Emerging Potential of 4-(tert-Butyl)-3-iodobenzoic Acid in Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. This guide introduces 4-(tert-Butyl)-3-iodobenzoic acid, a uniquely functionalized aromatic compound, as a high-potential starting point for medicinal chemistry campaigns. While specific research on this exact molecule is nascent, its constituent moieties—a sterically influential tert-butyl group, a synthetically versatile iodine atom, and a pharmacologically significant benzoic acid core—provide a compelling rationale for its exploration. We will dissect the strategic advantages conferred by each of these features, propose robust synthetic pathways for diversification, and outline potential therapeutic applications grounded in established principles of molecular pharmacology and drug design. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold for the creation of next-generation targeted therapies.

Introduction: Unpacking the Molecular Architecture

This compound (C₁₁H₁₃IO₂) is a trifunctionalized aromatic scaffold poised for significant utility in medicinal chemistry.[1] Its power lies in the synergistic interplay of its three key structural features, each offering distinct advantages for probing biological systems and optimizing drug-like properties.

-

The Benzoic Acid Core: A well-established pharmacophore, the carboxylic acid group can engage in critical hydrogen bonding, salt-bridge, and electrostatic interactions with biological targets. It is a common feature in numerous approved drugs and serves as a reliable anchor for binding.

-

The tert-Butyl Group: This bulky, lipophilic group is a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its primary roles include:

-

Steric Shielding: The tert-butyl group can protect adjacent functional groups from metabolic degradation, thereby increasing a drug's half-life.[3][4]

-

Probing Binding Pockets: Its significant size can be used to exploit specific hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.[3][5]

-

Improving Potency & Lipophilicity: The addition of a tert-butyl group can increase a compound's lipophilicity, which can improve membrane permeability and overall potency.[2]

-

-

The Iodine Atom: Far more than a simple halogen substituent, the iodine at the 3-position is a key enabler for both biological interaction and synthetic diversification.

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional noncovalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain.[6][7] This interaction, driven by a region of positive electrostatic potential known as a "sigma-hole," is increasingly recognized as a critical element in enhancing ligand-target affinity and specificity.[6][8]

-

Synthetic Handle: The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9] This provides a robust and reliable avenue for rapid library synthesis and structure-activity relationship (SAR) exploration.

-

This unique combination of features makes this compound an exemplary starting scaffold for developing targeted therapies against a range of disease classes.

Strategic Applications in Drug Discovery

The structure of this compound suggests several promising avenues for medicinal chemistry exploration. Its utility can be broadly categorized into two main strategies: as a core scaffold for library development and as a tool for creating specific, high-affinity ligands.

A Scaffold for Combinatorial Chemistry and SAR Studies

The true power of this molecule lies in its capacity for controlled, systematic modification. The iodine atom serves as a versatile anchor point for introducing a wide array of chemical diversity.[10]

A typical workflow for leveraging this scaffold would involve:

-

Initial Screening: The parent molecule can be tested in relevant biological assays to establish a baseline activity.

-

Scaffold Elaboration: Using the iodine as a synthetic handle, a library of derivatives can be generated via cross-coupling reactions.

-

SAR Analysis: The resulting data can be used to build a robust structure-activity relationship model, guiding further optimization of potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic diversification workflow for this compound.

Targeting Specific Protein Classes

The structural motifs present in this compound make it an intriguing candidate for targeting several important classes of proteins.

-

Kinase Inhibitors: The ability of the iodine to form halogen bonds and the potential for the benzoic acid to interact with the hinge region make this scaffold suitable for developing kinase inhibitors.[6] The tert-butyl group can be used to probe the hydrophobic pocket often found near the ATP binding site.

-

Nuclear Receptor Modulators: Many nuclear receptor ligands feature a carboxylic acid and a bulky hydrophobic group. This scaffold could be elaborated to generate selective modulators of receptors such as the Retinoid X Receptor (RXR), where similar structures have shown activity.[1]

-

Enzyme Inhibitors: The scaffold could be used to design inhibitors for enzymes with well-defined active sites, such as proteases or phosphodiesterases, where the distinct functionalities can be optimized to interact with specific sub-pockets.[7]

Experimental Protocols

To facilitate the exploration of this scaffold, we provide a representative experimental protocol for a key synthetic transformation.

Protocol 1: Suzuki Cross-Coupling for Aryl Diversification

This protocol describes a typical Suzuki coupling reaction to introduce a new aryl group at the 3-position.

Objective: To synthesize 4-(tert-butyl)-[1,1'-biphenyl]-3-carboxylic acid from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried two-neck round-bottom flask, add this compound (e.g., 304 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir under nitrogen for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biphenyl product.

Justification of Choices:

-

Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) catalyst in situ, which is effective for a wide range of Suzuki couplings.

-

Base and Solvent: The aqueous potassium carbonate and dioxane/water solvent system is a robust and commonly used combination that effectively facilitates the transmetalation step of the catalytic cycle.[11]

Data Presentation: Hypothetical SAR Table

To illustrate the potential outcomes of a diversification campaign, the following table presents hypothetical data for a series of derivatives targeting a generic kinase.

| Compound ID | R Group (at 3-position) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| Parent | I | >10,000 | >50 |

| 1a | Phenyl | 850 | 12.5 |

| 1b | 4-Fluorophenyl | 420 | 6.8 |

| 1c | 3-Pyridyl | 150 | 2.1 |

| 1d | 2-Thienyl | 630 | 9.3 |

This hypothetical data suggests that replacing the iodine with various aryl and heteroaryl groups can lead to a significant increase in activity, with the 3-pyridyl analog showing the most promise. This would guide the next round of synthesis, perhaps exploring other nitrogen-containing heterocycles.

Conclusion and Future Directions

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. The strategic combination of a bulky tert-butyl group, a synthetically versatile iodine atom, and a proven benzoic acid pharmacophore provides a powerful platform for the rational design of novel therapeutics. The ability to leverage halogen bonding and engage in a wide array of cross-coupling reactions opens the door to rapid SAR exploration and the fine-tuning of drug-like properties.

Future work should focus on synthesizing and screening libraries of derivatives against various therapeutically relevant targets, including kinases, nuclear receptors, and other enzymes. The insights gained from these studies will undoubtedly validate the potential of this scaffold and pave the way for the development of new and effective medicines.

Caption: Interplay of features in this compound drug design.

References

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Available at: [Link]

-

Lin, F. Y., & Li, Z. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Omega, 5(20), 11355–11363. Available at: [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

Ihara, T., Uetake, Y., & Toyota, S. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules, 24(23), 4301. Available at: [Link]

-

Voth, G. A., et al. (2016). Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY. Journal of Biological Chemistry, 291(12), 6299–6311. Available at: [Link]

-

Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. Available at: [Link]

-

Huber, S. M. (2016). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 21(1), 76. Available at: [Link]

-

ResearchGate. The tert-butyl group in chemistry and biology. Available at: [Link]

-

Active Biopharma Corp. 4-tert-butyl-3-iodobenzoic acid. Available at: [Link]

-

Orion Cientific. This compound. Available at: [Link]

-

ResearchGate. Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?. Available at: [Link]

-

Boron Molecular. 3-iodobenzoic acid, tert-butyl ester. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Available at: [Link]

-

Protheragen. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Available at: [Link]

-

NOP. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]

-

Organic Syntheses. EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT- BUTYLPHENYL)IODONIUM TRIFLATE. Available at: [Link]

Sources

- 1. This compound | 91131-72-5 | Benchchem [benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 3-Iodobenzenebutanoic Acid [benchchem.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

biological activity of 4-(tert-Butyl)-3-iodobenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(tert-Butyl)-3-iodobenzoic Acid Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and research applications of derivatives of this compound. This molecule serves as a critical synthetic intermediate in medicinal chemistry, primarily due to its unique structural features: a bulky tert-butyl group that influences pharmacokinetic properties, a carboxylic acid for further modification, and a strategically placed iodine atom that acts as a versatile handle for cross-coupling reactions.[1] We will explore the role of these derivatives as modulators of key biological targets, including the Retinoid X Receptor (RXR), and their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation for this promising class of compounds.

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The selection of a core scaffold is a critical decision, dictating the accessible chemical space and potential biological targets. This compound has emerged as a valuable building block precisely because it offers a trifecta of desirable chemical properties.[1][2]

-

The Iodine Atom: Far from being a simple substituent, the iodine atom is a highly reactive and versatile functional group. It is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][3][4][5] This reactivity allows for the precise and controlled introduction of various aryl, alkyl, and amino moieties, enabling the rapid generation of compound libraries to probe structure-activity relationships (SAR).

-

The tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's physicochemical profile. It can provide steric hindrance that may favor specific binding conformations, enhance membrane permeability, and protect against metabolic degradation, thereby improving the pharmacokinetic profile of the final derivative.[1]

-

The Carboxylic Acid: This functional group is a key site for modification, readily forming amides, esters, and other derivatives. This allows for conjugation to other molecules or tuning of properties like solubility and bioavailability.[3]

This unique combination makes this compound an ideal starting point for developing targeted therapeutic agents.

Core Biological Activities and Mechanisms of Action

Derivatives synthesized from the this compound scaffold have demonstrated a range of biological activities. The following sections detail the most significant of these, grounded in mechanistic insights.

Retinoid X Receptor (RXR) Agonism

A primary application for this scaffold is in the synthesis of Retinoid X Receptor (RXR) agonists.[1] RXRs are nuclear receptors that play a central role in regulating gene transcription involved in development, metabolism, and cell differentiation.[6] They function as "master regulators" by forming heterodimers with a host of other nuclear receptors, including PPARs, LXRs, and the Vitamin D Receptor.[7]

Mechanism of Action: An RXR agonist derived from this scaffold binds to the ligand-binding pocket of the RXR protein. This induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This entire complex then binds to specific DNA sequences known as response elements, initiating the transcription of target genes. The bulky tert-butyl groups on many synthetic agonists are thought to enhance binding affinity and receptor activation.[8]

Anticancer Activity

Benzoic acid derivatives, including those structurally similar to this compound, have shown promising cytotoxic effects against various human tumor cell lines.[1][9] Research has pointed towards the use of related iodobenzoic acid moieties in synthesizing novel anticancer agents that can induce cell cycle arrest and apoptosis.[3]

Potential Mechanisms:

-

Apoptosis Induction: Compounds can activate intrinsic or extrinsic apoptotic pathways. For instance, some benzoic acid derivatives have been shown to activate proteasomal pathways, which are critical for protein degradation in cancer cells, leading to programmed cell death.[1]

-

Enzyme Inhibition: Derivatives can be designed to inhibit key enzymes involved in cancer progression. For example, related iodobenzoic acid derivatives have been studied as inhibitors of acetylcholinesterase, a target in some neuroblastomas, and cathepsins, which are involved in tumor invasion and metastasis.[1][10]

-

Cell Cycle Arrest: Some agents can halt the cell cycle at specific checkpoints (e.g., G0/G1), preventing cancer cells from proliferating.[3]

| Activity | Target/Model System | Key Findings | Reference |

| Cytotoxicity | Human Lung (A549) & Colorectal (HT-29) Cancer Cells | Tetrahydroacridine derivatives with an iodobenzoic moiety induced G0/G1 cell cycle arrest and apoptosis. | [3] |

| Cytotoxicity | Human Glioblastoma (SNB-19) & Melanoma (C-32) Cells | Diazaphenothiazine derivatives showed potent anticancer activity, with some being more potent than cisplatin. | [11] |

| Cytotoxicity | Liver (Hep-G2) & Melanoma (A2058) Cancer Cells | Similar benzoic acid compounds demonstrated selective toxicity, inducing apoptosis in cancer cells but not normal fibroblasts. | [1] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Tetrahydroacridine-iodobenzoic acid hybrids showed potent, nanomolar inhibition of cholinesterases. | [10] |

Anti-inflammatory and Antimicrobial Activities

While less explored for this specific scaffold, related compounds suggest potential applications in these areas.

-

Anti-inflammatory: Various phenolic compounds, including tert-butylated phenols, are known antioxidants and can exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase-2 (COX-2) or modulating inflammatory signaling pathways such as NF-κB.[12][13] This suggests that derivatives could be designed to target inflammation.

-

Antimicrobial: Studies have shown that certain benzoic acid derivatives can inhibit the growth of pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[1] The presence of a halogen like iodine often enhances antimicrobial effects due to increased lipophilicity and reactivity with microbial components.[1]

Experimental Protocols & Methodologies

A trustworthy protocol is a self-validating one. The following methodologies represent standard, robust procedures for the synthesis and evaluation of this compound derivatives.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to illustrate how the iodine atom is leveraged to build molecular complexity. This reaction is fundamental in pharmaceutical synthesis for creating C-C bonds.[4][5]

Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). Add this catalyst mixture to the reaction flask.

-

Degassing: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst, leading to reaction failure.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Biological Evaluation: MTT Cell Viability Assay

This assay is a colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells. It is a standard first-pass screening method in anticancer drug discovery.[14]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized derivative on a cancer cell line.

Materials:

-

Synthesized derivative dissolved in DMSO (stock solution)

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Future Directions and Concluding Remarks

The this compound scaffold represents a validated and highly valuable starting point for medicinal chemistry campaigns. While its role in the development of RXR agonists is well-established, significant opportunities remain in other therapeutic areas.

-

Oncology: Further exploration of SAR by modifying the biaryl or other appended groups could lead to more potent and selective anticancer agents. Investigating their effects on specific signaling pathways beyond general cytotoxicity is a critical next step.

-

Inflammatory Diseases: A focused effort to synthesize derivatives designed to inhibit key inflammatory mediators (e.g., COX, LOX, cytokines) could yield novel anti-inflammatory drugs.

-

Infectious Diseases: The initial findings on antimicrobial activity warrant further investigation, including screening against a broader panel of bacterial and fungal pathogens, including drug-resistant strains.

References

-

Synthesis of new alkenyl iodobenzoate derivatives via Kharasch- Sosnovsky reaction using tert-butyl iodo benzoperoxoate and copper (I) iodide. (n.d.). Indian Academy of Sciences. Retrieved January 3, 2026, from [Link]

-

Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride? (2015, January 16). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. (2017). PubMed. Retrieved January 3, 2026, from [Link]

-

Widely used plastic chemicals activate retinoid-X-receptor, scientists find. (2025, September 15). Food Packaging Forum. Retrieved January 3, 2026, from [Link]

-